21-Deacetoxy 11-Oxodeflazacort
21-Deacetoxy 11-Oxodeflazacort
Brand Name:
Vulcanchem
CAS No.:
13649-83-7
VCID:
VC0127695
InChI:
InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1
SMILES:
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C
Molecular Formula:
C23H27NO4
Molecular Weight:
381.472
21-Deacetoxy 11-Oxodeflazacort
CAS No.: 13649-83-7
Cat. No.: VC0127695
Molecular Formula: C23H27NO4
Molecular Weight: 381.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13649-83-7 |
|---|---|
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.472 |
| IUPAC Name | (1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione |
| Standard InChI | InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1 |
| Standard InChI Key | JXURBWVPEBHVSO-LFXAUQRBSA-N |
| SMILES | CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator